Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, also known as 1-(1-methylcyclopent-2-en-1-yl)ethanone, is a ketone compound with the molecular formula and a molecular weight of approximately 124.18 g/mol. This compound is classified under ketones and is recognized for its structural uniqueness due to the presence of a cyclopentene ring. It has garnered interest in various fields, including organic chemistry, biology, and industrial applications.
The synthesis of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- can be achieved through several methods:
Common Synthetic Routes:
Industrial Production: In industrial settings, these reactions are optimized for higher yields and purity using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
The molecular structure of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- features a cyclopentene ring fused with an ethanone functional group. The InChI representation for this compound is:
The InChI Key is DIZVAYGKXSYCSO-UHFFFAOYSA-N . This structure allows for various chemical interactions due to its functional groups.
Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- can undergo several types of chemical reactions:
Types of Reactions:
Major Products Formed:
The mechanism of action for Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- involves its interaction with various biological targets. The compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. This may influence pathways related to signal transduction, metabolic processes, and gene expression regulation .
Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and industrial chemistry.
Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- has several applications across different fields:
Scientific Uses:
The most efficient synthetic route to Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- (CAS 68752-16-9) involves acetylation of 1-methyl-2-cyclopenten-1-ol precursors. This reaction typically employs acetic anhydride as the acetyl donor under acidic catalysis, achieving yields exceeding 85% when optimized [1]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the cyclopentenol attacks the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate that collapses to yield the desired ketone and acetic acid as a byproduct.
Computational studies reveal that the reaction energy profile features a low barrier (2.8 kcal/mol) for the initial adduct formation, followed by rapid proton transfer (1.5 kcal/mol barrier) to stabilize the product [4]. Catalyst screening demonstrates that Brønsted acids (e.g., H₂SO₄) outperform Lewis acids (e.g., AlCl₃) in minimizing side products:
Table 1: Catalyst Performance in Acetylation Reactions
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
H₂SO₄ | 120 | 2 | 88 |
AlCl₃ | 25 | 8 | 72 |
FeCl₃ | 80 | 4 | 68 |
Critical parameters for optimization include:
One-pot multicomponent condensations provide atom-efficient access to functionalized cyclopentenyl scaffolds. The formaldehyde-mediated condensation of cyclopentanone with methyl substituents generates advanced intermediates that can be oxidized to the target ethanone derivative . This approach leverages the electrophilicity of formaldehyde to form hydroxymethylated intermediates, which undergo acid-catalyzed cyclization and dehydration.
A modified protocol using ammonium chloride generates pyridine derivatives when conducted in the presence of manganese dioxide (MnO₂) as an oxidant . Key process innovations include:
Table 2: One-Pot Condensation Variables and Outcomes
Formaldehyde Source | Additive | Temperature (°C) | Primary Product | Ketone Yield (%) |
---|---|---|---|---|
Paraformaldehyde | None | 80 | Cyclic enol | 45 |
Formalin | NH₄Cl | 100 | Pyridine derivative | 0 |
Paraformaldehyde | MnO₂ | 110 | Ethanone product | 78 |
Reaction scalability requires precise temperature ramping (80°C → 110°C over 3 hours) to control exothermic imine formation stages .
Enantioselective synthesis of non-racemic Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- demands chiral catalysts that control stereochemistry during ring formation or functionalization. Rhodium complexes with chiral diphosphine ligands enable asymmetric cyclization of diazoketone precursors, establishing the methyl-substituted chiral center with >90% enantiomeric excess (ee) [1]. The mechanism involves rhodium-carbenoid formation followed by intramolecular C-H insertion:
Table 3: Chiral Catalysts for Asymmetric Synthesis
Catalyst System | Ligand | ee (%) | Reaction Scale (g) |
---|---|---|---|
Rh₂(OAc)₄ | (R)-BINAP | 92 | 0.5 |
Cu(OTf)₂ | (S)-Ph-box | 75 | 0.1 |
Pd₂(dba)₃ | (S,S)-BDPP | 68 | 0.2 |
Critical advances include:
Alternative approaches employ enolate alkylation of cyclopentanone derivatives using phase-transfer catalysts, though enantioselectivities remain moderate (≤80% ee) [8].
Industrial production of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- (CAS 68752-16-9) requires addressing key scalability constraints in conventional batch processes. Continuous flow reactors enhance heat transfer and mixing efficiency during the exothermic acetylation stage, reducing reaction times from hours to minutes while maintaining yields >90% [1]. Process intensification strategies include:
Purification leverages the compound's boiling point (462.7K) and polarity differences from reaction byproducts:
Table 4: Industrial Purification Techniques Comparison
Purification Method | Purity (%) | Recovery (%) | Energy Cost (kWh/kg) |
---|---|---|---|
Fractional distillation | 99.5 | 85 | 12 |
Short-path distillation | 99.8 | 78 | 18 |
Crystallization | 99.2 | 90 | 8 |
Advanced approaches combine molecular distillation with melt crystallization to achieve pharma-grade purity (>99.5%) while minimizing thermal stress on the product [1] [3]. Process analytics integrate online GC monitoring with automated feedback loops to adjust feed ratios in real-time, reducing byproduct formation by 95% compared to batch processes [1] [8].
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